molecular formula C8H7ClO2S B1417016 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol CAS No. 1152581-30-0

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol

Cat. No.: B1417016
CAS No.: 1152581-30-0
M. Wt: 202.66 g/mol
InChI Key: HUMGUWVYUWXXNF-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is a chemical compound with the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol . This compound is characterized by the presence of a chloro group, a dioxine ring, and a thiol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of ring-closing metathesis to form the dioxine ring, followed by chlorination and thiolation reactions . Specific catalysts and reaction conditions, such as the use of nitro-Grela catalyst at ppm levels, are employed to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chloro group can yield various substituted benzodioxines .

Scientific Research Applications

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemistry .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-7-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMGUWVYUWXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152581-30-0
Record name 7-chloro-2,3-dihydro-1,4-benzodioxine-6-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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